(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide
Description
This compound is a (Z)-configured acrylamide derivative characterized by a cyano group at the α-position, an N-(2-hydroxy-4-nitrophenyl) substituent, and a β-aryl group bearing 3-methoxy and 2-phenylmethoxy substitutions.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-32-22-9-5-8-17(23(22)33-15-16-6-3-2-4-7-16)12-18(14-25)24(29)26-20-11-10-19(27(30)31)13-21(20)28/h2-13,28H,15H2,1H3,(H,26,29)/b18-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUVRUZHIFCAY-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C23H22N4O5
- Molecular Weight : 422.45 g/mol
- CAS Number : 522655-97-6
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation.
- Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress in cells.
- Cell Signaling Modulation : The compound may interfere with signaling pathways, particularly those involving kinases and transcription factors that regulate gene expression related to cell growth and apoptosis.
Anticancer Activity
Research indicates that (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 cells. Results showed significant growth inhibition and induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Activity Assessment : Research conducted at a university microbiology lab assessed the antimicrobial efficacy against common pathogens. The findings indicated that the compound could serve as a lead structure for developing new antibiotics, particularly due to its effectiveness against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular formula of the target compound inferred as C₂₄H₂₀N₄O₆ based on substituents.
Key Structural and Functional Comparisons:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-nitro group (strong electron-withdrawing) contrasts with the 4-methoxy (electron-donating) group in ’s analog. This difference likely alters reactivity and binding affinity in biological systems .
- The cyclopropane-hydroxy substituent in ’s compound introduces both steric strain and hydrogen-bonding capacity, absent in the target compound .
Steric Effects :
- The target’s 2-phenylmethoxy group creates significant steric hindrance compared to simpler β-aryl groups (e.g., 2-nitrophenyl in ). This may reduce binding to shallow enzymatic pockets but enhance selectivity for bulkier targets .
Biological Implications: Indole-containing analogs () exhibit enhanced interactions with aromatic residues in proteins, whereas the target’s nitro group may favor interactions with charged or polar residues .
Physicochemical Properties :
- Higher molecular weight (~465 g/mol) and logP (estimated >4) of the target compound suggest reduced solubility compared to smaller analogs (e.g., 304 g/mol in ) .
Research Findings and Trends
- Crystallographic Data : Single-crystal studies of analogous Z-enamides (e.g., ) reveal planar geometries stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .
- Synthetic Challenges : The target’s phenylmethoxy substituent complicates synthesis due to orthogonal protection requirements, unlike simpler methoxy or chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
